molecular formula C13H8O6 B5862966 1,4,5-naphthalenetricarboxylic acid CAS No. 3803-20-1

1,4,5-naphthalenetricarboxylic acid

Cat. No. B5862966
CAS RN: 3803-20-1
M. Wt: 260.20 g/mol
InChI Key: DDHQTWZKAJOZQL-UHFFFAOYSA-N
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Description

1,4,5-Naphthalenetricarboxylic acid is a chemical compound with the molecular formula C13H8O6 . It has an average mass of 260.199 Da and a monoisotopic mass of 260.032074 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core with carboxylic acid groups attached at the 1, 4, and 5 positions .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C13H8O6, an average mass of 260.199 Da, and a monoisotopic mass of 260.032074 Da .

Scientific Research Applications

  • Synthetic Applications :

    • Synthesis of Isomers: Naphthalenetricarboxylic acids, including 1,4,5-naphthalenetricarboxylic acid, have been synthesized from various precursors like trimethylnaphthalenes and dimethylnaphthoic acids. These acids and their derivatives, such as acid anhydrides and esters, are important for the study of new compound formation (Dozen, 1972).
  • Coordination Polymers and Material Science :

    • Hydrothermal Reactions with Lanthanide(III): 1,4-naphthalenedicarboxylic acid, a related compound, reacts with lanthanide(III) chloride to form coordination polymers. These polymers possess porous 3D structures, which are significant in material science for their unique properties (Zheng et al., 2005).
    • Metal-Organic Frameworks: Naphthalene-amide ligands, including naphthalenedicarboxylic acids, have been utilized to form Ni(II) coordination polymers. These polymers exhibit various structural forms and have potential applications in fluorescence, catalysis, and removal of contaminants (Zhao et al., 2020).
  • Template-Controlled Synthesis :

    • Solid-State Molecular Assembly: 1,8-naphthalenedicarboxylic acid, a structurally related compound, has been used as a linear template in the solid-state to direct the reactivity of molecular assemblies, especially in photoreactions (Papaefstathiou et al., 2001).
  • Electrophoresis Applications :

    • Capillary Zone Electrophoresis: 2,6-Naphthalenedicarboxylic acid (NDC), closely related to this compound, has been used as a carrier electrolyte in capillary zone electrophoresis for separating organic anions (Dabek-Zlotorzynska & Dlouhy, 1994).
  • Advanced Polymers and Macrocycles :

    • Synthesis of Novel Macrocycles: Macrocycles containing 1-amino-4,5-8-naphthalenetricarboxylic acid-1,8-lactam-4,5-imide have been synthesized, showing the potential for creating new polymers with specific properties (Ponce et al., 2003).
  • Structural Studies and Crystallography :

    • Metal Naphthalenedicarboxylates: Different metal naphthalenedicarboxylates have been synthesized and studied for their crystal structures and properties, showcasing the versatility of these compounds in forming diverse network architectures (Jiang et al., 2009).

properties

IUPAC Name

naphthalene-1,4,5-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O6/c14-11(15)7-4-5-9(13(18)19)10-6(7)2-1-3-8(10)12(16)17/h1-5H,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHQTWZKAJOZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958990
Record name Naphthalene-1,4,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3803-20-1
Record name Naphthalene-1,4,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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